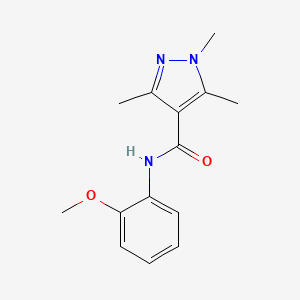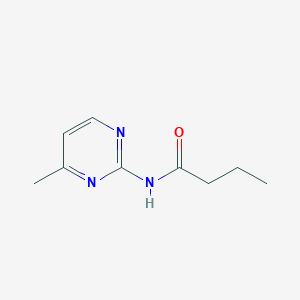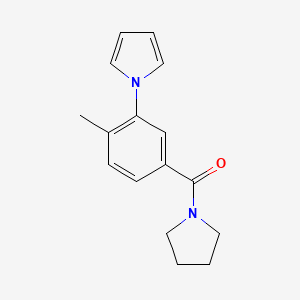
(4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as MPMP or MPPP, is a synthetic compound that belongs to the family of substituted cathinones. It is a designer drug that has been used as a recreational drug due to its psychoactive effects. However, research has shown that it has potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone involves its interaction with the dopamine transporter. (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This results in the psychoactive effects of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone, such as euphoria and increased energy.
Biochemical and Physiological Effects
(4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in heart rate, blood pressure, and body temperature. (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone also has an effect on the immune system, causing an increase in the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool for investigating the role of dopamine in various physiological processes. However, the psychoactive effects of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone can make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Future Directions
There are several future directions for research on (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is the development of new drugs based on the structure of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone that have improved pharmacological properties. Another area of research is the investigation of the long-term effects of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone on the brain and other organs. Additionally, further research is needed to explore the potential therapeutic applications of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of dopamine-related disorders.
Conclusion
In conclusion, (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone, or (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone, is a synthetic compound that has potential applications in scientific research. Its mechanism of action as a dopamine transporter inhibitor makes it a useful tool for investigating the role of dopamine in various physiological processes. However, its psychoactive effects must be taken into consideration when using it in lab experiments. Further research is needed to explore the potential therapeutic applications of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of dopamine-related disorders.
Synthesis Methods
The synthesis method of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-methylpropiophenone with pyrrolidine and ammonium acetate in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone is relatively simple, and the compound can be produced in large quantities.
Scientific Research Applications
(4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to investigate its pharmacological properties. It has been shown to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes (4-Methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease.
properties
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-6-7-14(16(19)18-10-4-5-11-18)12-15(13)17-8-2-3-9-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHNESSNDTCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

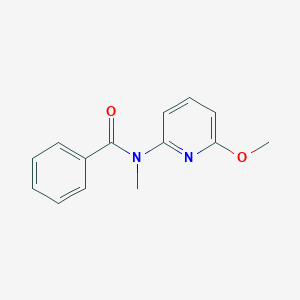
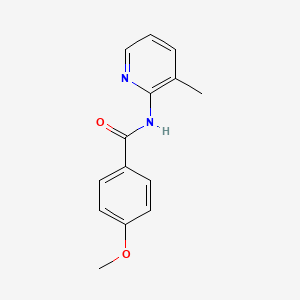
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)


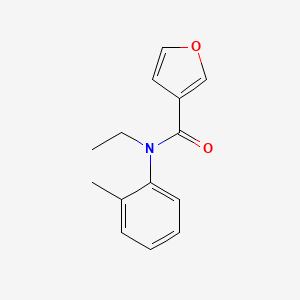
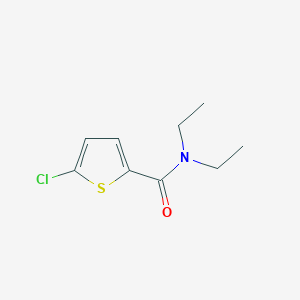


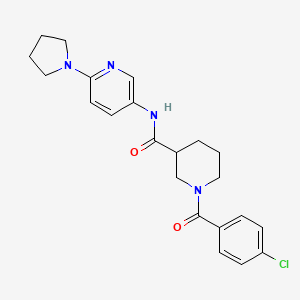

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
